molecular formula C20H22FN3OS B7478331 3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B7478331
M. Wt: 371.5 g/mol
InChI Key: FOSYNGJAAIIZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound belonging to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a fluorophenyl group, and a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its thieno[2,3-c]pyrazole core, which imparts distinct biological activities and chemical reactivity. This structural feature differentiates it from other fluorophenyl-containing compounds and contributes to its potential as a versatile research tool and therapeutic agent .

Properties

IUPAC Name

3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS/c1-12-7-3-6-10-16(12)22-19(25)17-11-14-18(23-24(2)20(14)26-17)13-8-4-5-9-15(13)21/h4-5,8-9,11-12,16H,3,6-7,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSYNGJAAIIZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC3=C(S2)N(N=C3C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.